4-Cyclopropoxy-5-(trifluoromethyl)picolinamide
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Overview
Description
4-Cyclopropoxy-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C10H9F3N2O2 and a molecular weight of 246.19 g/mol . This compound is part of the picolinamide family, known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-5-(trifluoromethyl)picolinamide typically involves the reaction of 4-cyclopropoxy-5-(trifluoromethyl)pyridine with appropriate amide-forming reagents. One common method is the Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts under mild conditions . This reaction is known for its efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process includes careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-5-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Cyclopropoxy-5-(trifluoromethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antibacterial or antifungal effects . The compound’s trifluoromethyl group is known to enhance its binding affinity and stability, contributing to its overall activity.
Comparison with Similar Compounds
- 4-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide
- 5-Cyclopropoxy-4-(trifluoromethyl)picolinamide
- 5-Cyclopropoxy-6-(trifluoromethyl)picolinamide
Comparison: Compared to similar compounds, 4-Cyclopropoxy-5-(trifluoromethyl)picolinamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the cyclopropoxy group and trifluoromethyl group enhances its chemical stability and potential for diverse applications.
Properties
Molecular Formula |
C10H9F3N2O2 |
---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)6-4-15-7(9(14)16)3-8(6)17-5-1-2-5/h3-5H,1-2H2,(H2,14,16) |
InChI Key |
PGZYVEUUFMSQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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